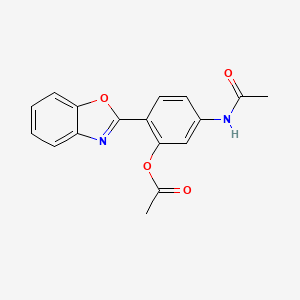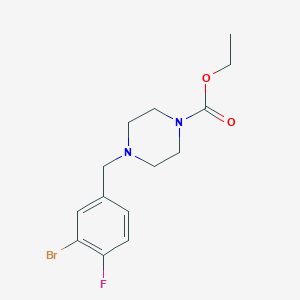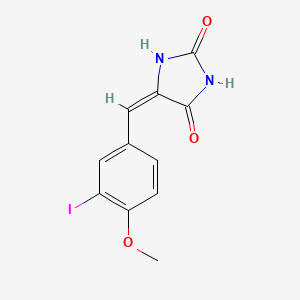![molecular formula C14H17FN2OS B5848103 N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5848103.png)
N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide is a chemical compound that belongs to the family of carbonothioylamides. It is commonly known as BAY 41-2272 and is used extensively in scientific research for its pharmacological properties.
Mecanismo De Acción
N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide activates sGC by binding to the heme group in the enzyme. This binding leads to the formation of a stable complex between the compound and sGC, which results in the production of cGMP. cGMP is a secondary messenger molecule that mediates the vasodilatory effects of nitric oxide (NO) in vascular smooth muscle cells. This mechanism of action makes N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide a potent vasodilator.
Biochemical and Physiological Effects:
N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide has several biochemical and physiological effects. It has been shown to reduce pulmonary arterial pressure and improve cardiac output in animal models of pulmonary hypertension. It also has vasodilatory effects in the systemic circulation, leading to a decrease in blood pressure. Additionally, it has been shown to inhibit platelet aggregation and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide has several advantages for lab experiments. It is a potent and specific activator of sGC, making it an ideal tool for studying the role of cGMP in various physiological processes. It also has a long half-life, allowing for sustained activation of sGC. However, it has some limitations, including its high cost and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to explore its potential therapeutic benefits. Additionally, it may have applications in the treatment of cancer, as it has been shown to inhibit the growth and metastasis of certain types of cancer cells. Further research is needed to explore the potential of N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide in these areas.
In conclusion, N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide is a potent activator of sGC that has several biochemical and physiological effects. It is extensively used in scientific research for its pharmacological properties and has potential applications in the treatment of various diseases. Its synthesis method is efficient, and it has several advantages for lab experiments, although it also has some limitations. Further research is needed to explore its potential therapeutic benefits in various areas of medicine.
Métodos De Síntesis
The synthesis of N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide involves the reaction of 4-fluoroaniline with 1-cyclohexanecarboxylic acid chloride in the presence of triethylamine and carbon disulfide. The reaction leads to the formation of N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide as a white crystalline solid. The synthesis method is efficient, and the yield of the final product is high.
Aplicaciones Científicas De Investigación
N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide is extensively used in scientific research for its pharmacological properties. It is a potent activator of soluble guanylate cyclase (sGC) and has been shown to increase the levels of cyclic guanosine monophosphate (cGMP) in various tissues. It has been used in the treatment of pulmonary hypertension, erectile dysfunction, and other cardiovascular diseases.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)carbamothioyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBOHJJGVDNDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816419 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5848071.png)

![isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5848083.png)



![{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5848096.png)
![N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5848105.png)
